molecular formula C9H10N2O4 B1626204 2-hydroxy-N,N-dimethyl-3-nitrobenzamide CAS No. 66952-65-6

2-hydroxy-N,N-dimethyl-3-nitrobenzamide

Cat. No. B1626204
CAS RN: 66952-65-6
M. Wt: 210.19 g/mol
InChI Key: RVYOMZYDBIGQJO-UHFFFAOYSA-N
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Description

2-hydroxy-N,N-dimethyl-3-nitrobenzamide is a chemical compound with the molecular formula C9H10N2O4 . It is used in scientific research and has unique properties that make it valuable for various applications, such as drug synthesis, organic reactions, and material science investigations.


Synthesis Analysis

The synthesis of 2-hydroxy-N,N-dimethyl-3-nitrobenzamide involves the use of palladium on activated carbon and hydrogen in ethanol . The reaction medium is stirred under 2 bar of hydrogen overnight. The reaction medium is then filtered through celite and the filtrate is evaporated to obtain the product .


Molecular Structure Analysis

The molecular weight of 2-hydroxy-N,N-dimethyl-3-nitrobenzamide is 210.19 . The molecular structure can be represented by the formula C9H10N2O4 .


Chemical Reactions Analysis

2-hydroxy-N,N-dimethyl-3-nitrobenzamide is a versatile chemical compound used in various organic reactions. It is particularly useful in the synthesis of other compounds .

Scientific Research Applications

Vibrational Spectrum Analysis

The study of medium strong intra- and intermolecular hydrogen bonding in nitrobenzamides, including compounds similar to 2-hydroxy-N,N-dimethyl-3-nitrobenzamide, has been facilitated by infrared spectroscopy and Car-Parrinello molecular dynamics simulation. These analyses, focusing on the O-H and N-H stretching modes, offer profound insights into the strength and nature of hydrogen bonds in the crystal phase of these compounds (Brela et al., 2012).

Synthetic Chemistry Applications

The compound has been instrumental in synthetic chemistry, especially in the preparation of quinazolin-4(3H)-ones from nitrobenzamides. A simple one-pot synthesis method uses sodium dithionite as a reducing agent, highlighting the compound's utility in creating heterocyclic compounds (Romero et al., 2013).

Organocatalysis

In organocatalysis, 2-hydroxy-N,N-dimethyl-3-nitrobenzamide derivatives have been explored for enantioselective aminooxygenation of oxindoles, facilitating the synthesis of 3-hydroxyoxindole derivatives. This represents a novel organocatalytic approach to synthesizing compounds with significant biological activity, avoiding the use of transition-metal catalysts (Bui et al., 2010).

Anticonvulsant Activity Studies

Research on Zn(II) and Co(II) complexes of related nitrobenzamide compounds has provided insights into their anticonvulsant activities. These studies not only elucidate the compounds' unique bonding features and physical properties but also their potential therapeutic applications (D'angelo et al., 2008).

Electochemical Studies

Electrochemical reduction studies of nitrobenzene and nitrophenol derivatives in ionic liquids have shed light on the reduction mechanisms and the influence of the ionic liquid's viscous nature on voltammetry. Such studies are crucial for understanding the electrochemical behaviors of nitroaromatic compounds (Silvester et al., 2006).

Enzymatic Nitrosation in Biosynthesis

The biosynthetic pathways involving compounds similar to 2-hydroxy-N,N-dimethyl-3-nitrobenzamide have been elucidated, revealing the role of copper-containing monooxygenases in C-nitrosation. This discovery expands our understanding of enzymatic functions and their application in synthesizing bioactive nitroso compounds (Noguchi et al., 2010).

Safety And Hazards

The safety information available indicates that 2-hydroxy-N,N-dimethyl-3-nitrobenzamide may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The signal word for this compound is “Warning” and the precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

2-hydroxy-N,N-dimethyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10(2)9(13)6-4-3-5-7(8(6)12)11(14)15/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYOMZYDBIGQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30463720
Record name 2-hydroxy-N,N-dimethyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N,N-dimethyl-3-nitrobenzamide

CAS RN

66952-65-6
Record name 2-hydroxy-N,N-dimethyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

42.9 ml (0.50 mol, 3 eq) of oxalyl chloride were added dropwise to a suspension of 30 g (0.16 mol, 1 eq) of 3-nitrosalicylic acid in 1200 ml of dichloromethane. 30 drops of N,N-dimethylformamide were added (large amount of gas given off, adaptation of a system for trapping toxic carbon monoxide vapors). The reaction medium was stirred at ambient temperature for 24 hours. The reaction medium was cooled to 0-5° C. and then 246 ml (0.49 mol, 3 eq) of a 2 N solution of dimethylamine in tetrahydrofuran were added. The reaction medium was stirred at ambient temperature for 2 days. The reaction medium was concentrated to dryness and the residue was dissolved in 300 ml of 1 N sodium hydroxide. The aqueous solution (red) was extracted 3 times with 300 ml of dichloromethane. The aqueous phase was cooled in a water-ice bath, and the pH was adjusted to 2 with approximately 50 ml of 6 N hydrochloric acid. The mixture (which had become yellow) was extracted 3 times with 300 ml of dichloromethane. The organic phases were combined, washed twice with 250 ml of water and then once with 250 ml of a saturated sodium chloride solution, dried over anhydrous magnesium sulfate and evaporated. 33.5 g of 2-hydroxy-N,N-dimethyl-3-nitrobenzamide were obtained in the form of a cottony yellow solid. Yield=97%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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